N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a methylsulfonyl group, and an indolinecarboxamide moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of 3-fluoroaniline with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative to yield the final indolinecarboxamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-N-(methylsulfonyl)glycine
- N-(3-fluorophenyl)-N-(methylsulfonyl)alanine
Uniqueness
N-(3-FLUOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is unique due to its indolinecarboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the indoline ring can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-23(21,22)19-8-7-11-9-12(5-6-15(11)19)16(20)18-14-4-2-3-13(17)10-14/h2-6,9-10H,7-8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPUZGIMQAGYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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